3-Ethynyl-4-methoxythiophene
Description
Contextualization within Ethynylthiophene Chemistry
Ethynylthiophenes represent a class of organic compounds that have garnered considerable attention due to the influence of the ethynyl (B1212043) group on the thiophene (B33073) ring's electronic structure. The introduction of the carbon-carbon triple bond extends the π-conjugation of the thiophene system, a feature that is critical for applications in organic electronics. This extended conjugation can lead to desirable photophysical and electronic properties, making ethynylthiophenes key components in the design of conductive polymers and optoelectronic devices. The linear geometry of the ethynyl group also plays a role in the molecular packing and morphology of materials derived from these compounds, which can significantly impact their performance.
Role of Methoxythiophenes in Contemporary Chemical Synthesis and Materials Science
Methoxythiophenes are a well-established class of compounds in chemical synthesis and materials science, primarily due to the electronic influence of the methoxy (B1213986) group. As an electron-donating group, the methoxy substituent at the 3- or 4-position of the thiophene ring increases the electron density of the aromatic system. This activation enhances the reactivity of the thiophene ring towards electrophilic substitution and facilitates polymerization. researchgate.net Polymers derived from methoxythiophenes, such as poly(3-methoxythiophene), have been studied for their electrical conductivity and environmental stability. researchgate.net The electronic and optical properties of these polymers can be fine-tuned by the incorporation of functional groups, making them suitable for applications in organic transistors, electrochromic materials, and rechargeable batteries. researchgate.net
Historical Development and Current Research Trajectories for Alkynyl-Substituted Heterocycles
The synthesis of alkynyl-substituted heterocycles has been significantly advanced by the development of powerful cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has become a cornerstone for the construction of these molecules. wikipedia.orgbyjus.com This reaction, first reported in 1975, offers a reliable and versatile method for forming carbon-carbon bonds under mild conditions. wikipedia.orgbyjus.com Historically, the synthesis of such compounds was more challenging, often requiring harsh reaction conditions. wikipedia.org
Current research trajectories for alkynyl-substituted heterocycles are diverse, spanning from medicinal chemistry to materials science. In drug discovery, the ethynyl group can act as a bioisostere or a reactive handle for further functionalization. acs.org In materials science, these compounds are integral to the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rsc.orgmagtech.com.cn The ability to synthesize a wide array of functionalized alkynyl heterocycles continues to drive innovation in these fields.
Interactive Data Table: Physicochemical Properties of 3-Ethynyl-4-methoxythiophene
| Property | Value | Source |
| CAS Number | 2367620-31-1 | acs.org |
| Molecular Formula | C7H6OS | acs.org |
| Molecular Weight | 138.19 g/mol | acs.org |
| Boiling Point (Predicted) | 220.2 ± 25.0 °C | acs.org |
| Density (Predicted) | 1.15 ± 0.1 g/cm³ | acs.org |
Interactive Data Table: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks | Source |
| Infrared (IR) | ~2100–2260 cm⁻¹ (C≡C stretch) | nih.gov |
| ¹H NMR (ppm) | ~3.8 (s, 3H, -OCH₃), ~2.5-3.0 (s, 1H, -C≡CH), ~6.5-7.5 (m, 2H, thiophene ring) | nih.gov |
| ¹³C NMR (ppm) | ~155-165 (C-OCH₃), ~115-140 (thiophene ring carbons), ~70-90 (-C≡CH) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6OS |
|---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
3-ethynyl-4-methoxythiophene |
InChI |
InChI=1S/C7H6OS/c1-3-6-4-9-5-7(6)8-2/h1,4-5H,2H3 |
InChI Key |
FCFLLTDYVPFSCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC=C1C#C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethynyl 4 Methoxythiophene and Analogous Scaffolds
Direct Synthesis Strategies for 3-Ethynyl-4-methoxythiophene
Direct methods for the introduction of an ethynyl (B1212043) group onto a pre-functionalized thiophene (B33073) ring, such as through C-H activation, are an area of ongoing research. However, for a substrate like 4-methoxythiophene, the regioselectivity of direct C-H ethynylation can be challenging to control due to the presence of multiple activated positions. nih.gov Consequently, these strategies are less commonly reported for this specific isomer compared to stepwise approaches built upon pre-functionalized precursors.
Development of Precursor Molecules
The synthesis of this compound predominantly relies on the availability of suitably substituted thiophene precursors. The key starting material for the most common synthetic route is a 3-halo-4-methoxythiophene, typically 3-bromo-4-methoxythiophene (B3081600). The synthesis of such precursors can be achieved through various routes. For instance, the synthesis of 3-alkoxy-4-cyanothiophenes has been reported, which could potentially be converted to the desired halo-substituted precursor. scielo.br Another approach involves the synthesis of 4-methoxythiophene-3-carboxylic acid, which can then undergo a Curtius rearrangement or a similar transformation to install a group that can be converted to a halogen. researchgate.net The development of regiospecific syntheses for 3,4-disubstituted thiophenes is critical for accessing these key intermediates. rsc.org
Optimized Reaction Conditions and Yields
Given the limited literature on direct C-H ethynylation for this specific molecule, this section will focus on the subsequent conversion of a precursor, which is often the most optimized and highest-yielding step. The direct conversion of a suitable precursor, such as a 3-formyl-4-methoxythiophene, to the alkyne via the Corey-Fuchs reaction is a theoretical possibility, though not widely documented for this specific substrate.
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, stand as the most robust and widely employed methods for the construction of ethynylthiophene scaffolds. wikipedia.org These reactions involve the coupling of a vinyl or aryl halide with a terminal alkyne, mediated by a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org
Sonogashira Coupling Protocols for Ethynylthiophene Construction
The most prevalent and well-documented method for synthesizing this compound is the Sonogashira coupling of 3-bromo-4-methoxythiophene with a protected alkyne, most commonly trimethylsilylacetylene (B32187) (TMSA). vulcanchem.com This two-step process involves the initial palladium-catalyzed coupling followed by the removal of the silyl (B83357) protecting group. The use of a protecting group is crucial to prevent the self-coupling of the terminal alkyne (Glaser coupling). wikipedia.org
The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a copper(I) salt, usually copper(I) iodide (CuI), as a co-catalyst. libretexts.orgvulcanchem.com An amine base, such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA), is required to neutralize the hydrogen halide formed during the reaction. wikipedia.org Following the coupling reaction, the trimethylsilyl (B98337) group is readily cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to yield the final product, this compound. vulcanchem.com
Table 1: Typical Reaction Parameters for the Sonogashira Coupling Synthesis of this compound This table presents generalized conditions based on common protocols for similar transformations.
| Parameter | Value |
| Catalyst | Pd(PPh₃)₄ |
| Co-catalyst | CuI |
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine (NEt₃) or Diisopropylamine (DIPA) |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
| Data is based on generalized procedures and may vary based on specific experimental conditions. vulcanchem.com |
Regioselective Synthesis of Ethynylthiophene Derivatives
Regioselectivity is a critical consideration in the synthesis of disubstituted thiophenes. When starting with a dihalogenated thiophene, the Sonogashira coupling can often be controlled to occur at a specific position. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. libretexts.org This allows for selective coupling at the more reactive halogen site. For a substrate like 3-bromo-4-iodothiophene, the coupling would be expected to occur preferentially at the 4-position.
In the case of 3-bromo-4-methoxythiophene, the electronic properties of the substituents also influence the regioselectivity of further functionalization, though for the Sonogashira coupling, the reaction occurs at the site of the halogen. For di-halo substituted systems, the choice of palladium catalyst and ligands can also influence which site reacts. For instance, in the Suzuki-Miyaura coupling of 3-bromo-4-trifloyl-thiophenes, Pd(PPh₃)₄ showed selectivity for the triflate group, while the bulkier Pd(tBu₃P)₂ favored reaction at the bromide. researchgate.net While not directly Sonogashira, this demonstrates the potential for catalyst control in regioselective cross-coupling on 3,4-disubstituted thiophenes.
Table 2: Examples of Regioselective Sonogashira Coupling on Substituted Thiophenes This table provides examples from the literature on related thiophene systems to illustrate the principles of regioselectivity.
| Thiophene Substrate | Alkyne | Catalyst System | Product(s) and Regioselectivity | Reference |
| 2,3-Dibromothiophene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, PPh₃, K₂CO₃ | 2-Bromo-3-(phenylethynyl)thiophene (major) | rsc.org |
| 3-Bromo-4-trifloyl-thiophene | Phenylacetylene | Pd(tBu₃P)₂ / CuI | Coupling at C-Br | researchgate.net |
| 3-Bromo-4-trifloyl-thiophene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Coupling at C-OTf | researchgate.net |
Stereochemical Considerations in Alkyne Formation
The formation of the ethynyl group itself does not introduce any new stereocenters, as the C≡C bond is linear. However, the stereochemistry of the starting materials in a Sonogashira coupling is generally retained in the product. This is more relevant when coupling with vinyl halides, where the E/Z configuration of the double bond is preserved. For the synthesis of this compound from an achiral precursor like 3-bromo-4-methoxythiophene, there are no stereochemical considerations for the final product. If the synthesis were to involve precursors with existing stereocenters on substituents, these would typically be unaffected by the standard Sonogashira coupling conditions.
Alternative Synthetic Routes for Substituted Thiophenes
While direct synthesis of this compound can be achieved, a broader understanding of thiophene synthesis provides a toolkit for creating a variety of analogous structures. These methods generally fall into three categories: construction of the thiophene ring from acyclic precursors (cyclization), modification of a pre-existing thiophene core, and convergent multi-component strategies.
Cyclization Reactions for Thiophene Ring Formation
Cyclization reactions offer a powerful approach to constructing the thiophene ring with desired substitution patterns directly from acyclic starting materials. Several named reactions are prominent in this regard.
The Paal-Knorr thiophene synthesis , for instance, involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgorganic-chemistry.org This method is a classic and effective way to form the thiophene ring. pharmaguideline.com For a molecule like this compound, a hypothetical 1,4-dicarbonyl precursor bearing the necessary methoxy (B1213986) and protected ethynyl groups would be required. The reaction proceeds through the formation of thioketone intermediates, followed by cyclization and dehydration to yield the aromatic thiophene ring. organic-chemistry.org
Another versatile method is the Gewald aminothiophene synthesis . This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. wikipedia.orgresearchgate.netarkat-usa.org While the direct product is a 2-aminothiophene, this functional group can serve as a handle for further transformations to introduce other substituents. Modifications of the Gewald reaction can provide access to a wide array of polysubstituted thiophenes under mild conditions. arkat-usa.orgorganic-chemistry.org
More recent developments include metal-catalyzed or base-promoted heterocyclization of functionalized alkynes. nih.gov For example, the cyclization of 1-mercapto-3-yn-2-ols can be catalyzed by palladium iodide to produce substituted thiophenes. nih.gov Similarly, iodocyclization of sulfur-containing alkynes offers a direct route to iodinated thiophenes, which can then be further functionalized. nih.govorganic-chemistry.org A metal-free approach involves the dehydration and sulfur cyclization of alkynols using elemental sulfur, initiated by a trisulfur (B1217805) radical anion. acs.org
Table 1: Overview of Selected Cyclization Reactions for Thiophene Synthesis
| Reaction Name | Starting Materials | Key Reagents | Typical Product |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide, Lawesson's reagent | Substituted thiophenes |
| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur | Base (e.g., morpholine, triethylamine) | 2-Aminosubstituted thiophenes |
| Fiesselmann Synthesis | Thioglycolic acid derivatives, α,β-Acetylenic esters | Base | 3-Hydroxythiophene-2-carboxylates |
| Hinsberg Synthesis | α-Diketones, Diethyl thiodiacetate | Base | Thiophene-3,4-dicarboxylates |
Functionalization of Existing Thiophene Scaffolds
An alternative and often more direct strategy for the synthesis of this compound involves the modification of a pre-functionalized thiophene ring. This approach leverages the well-established reactivity of thiophenes in various coupling and substitution reactions.
The most prominent method for introducing the ethynyl group is the Sonogashira coupling . This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a highly efficient method for forming carbon-carbon bonds. wikipedia.org In the context of this compound, this would typically involve the coupling of 3-bromo-4-methoxythiophene with a protected alkyne like trimethylsilylacetylene (TMSA). The reaction is co-catalyzed by a copper(I) salt. Following the coupling, the silyl protecting group is readily removed, often in situ or in a subsequent step, to yield the terminal alkyne. wikipedia.org
Another powerful strategy is direct C-H functionalization . This area of research has grown significantly, offering more atom- and step-economical routes to substituted aromatics. mdpi.com For a substrate like 4-methoxythiophene, direct C-H activation at the C3 position could potentially be achieved using a suitable directing group and transition metal catalyst. nih.govnih.gov This would be followed by coupling with an ethynylating agent. While challenging due to selectivity issues, successful C-H functionalization avoids the need for pre-halogenated starting materials. mdpi.com
Table 2: Comparison of Functionalization Methods for Thiophene Scaffolds
| Method | Thiophene Substrate | Reagent | Catalyst System | Key Advantage |
|---|---|---|---|---|
| Sonogashira Coupling | Halogenated thiophene (e.g., 3-bromo-4-methoxythiophene) | Terminal alkyne (e.g., TMSA) | Palladium complex and Copper(I) salt | High yields and functional group tolerance |
| Direct C-H Arylation | Unfunctionalized or pre-functionalized thiophene | Aryl halide | Palladium catalyst | High atom economy, avoids pre-functionalization |
| Lithiation-Thiolation | Halogenated thiophene | Organolithium reagent, then sulfur electrophile | None | Access to sulfur-substituted thiophenes |
Multi-Component Reactions for Complex Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and molecular complexity. nih.govrug.nl The Gewald reaction, mentioned earlier, is a classic example of a three-component reaction leading to thiophenes. wikipedia.orgorganic-chemistry.org
The development of novel MCRs for thiophene synthesis is an active area of research. These reactions can rapidly generate diverse libraries of substituted thiophenes from simple starting materials. nih.gov For instance, one-pot syntheses involving the reaction of β-ketodithioesters, α-haloketones, and isocyanides have been developed. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs could be applied to design a convergent synthesis. This might involve, for example, a reaction between a sulfur source, a component contributing the C3-C4 bond with the methoxy group, and a third component providing the C2 and C5 carbons along with the ethynyl group precursor. The power of MCRs lies in their ability to construct complex molecules in a single, efficient step, which is highly desirable for both academic and industrial applications. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. nih.gov The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
In the context of synthesizing this compound, particularly via the common Sonogashira coupling route, several green chemistry considerations can be applied. Traditional Sonogashira reactions often use organic solvents like THF or toluene (B28343) and may require the use of toxic amine bases. Greener alternatives include performing the reaction in more environmentally benign solvents like water or deep eutectic solvents. rsc.orgunito.it The development of highly active catalyst systems can reduce catalyst loading, and copper-free Sonogashira protocols have been developed to avoid the use of the often-toxic copper co-catalyst. wikipedia.org Furthermore, techniques like microwave irradiation can significantly reduce reaction times and energy consumption. organic-chemistry.org Ball milling has also been explored as a solvent-free method for Sonogashira couplings. rsc.org
For cyclization routes like the Paal-Knorr synthesis, the use of stoichiometric and hazardous reagents like phosphorus pentasulfide is a significant drawback. organic-chemistry.org Greener alternatives for sulfurization are continually being sought. Metal-free synthetic methods, in general, are gaining traction as they reduce concerns about metal toxicity and contamination in the final products. nih.govroyalsocietypublishing.org The use of bio-based starting materials and renewable solvents further enhances the green credentials of a synthetic process. royalsocietypublishing.org
By carefully selecting the synthetic route and reaction conditions, the environmental impact of producing this compound and its derivatives can be significantly minimized, aligning with the principles of sustainable chemical manufacturing.
Advanced Spectroscopic and Structural Characterization of 3 Ethynyl 4 Methoxythiophene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted thiophene (B33073) like 3-Ethynyl-4-methoxythiophene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.
¹H NMR Spectroscopic Analysis
In the ¹H NMR spectrum of a potential this compound, distinct signals would be expected for the protons of the thiophene ring, the methoxy (B1213986) group, and the ethynyl (B1212043) group. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing ethynyl group.
The two protons on the thiophene ring would likely appear as doublets due to coupling with each other. The methoxy group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acetylenic proton would also be a singlet, with a chemical shift characteristically found in the 2.5-3.5 ppm region.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene H-2 | 7.0 - 7.5 | d | 3.0 - 5.0 |
| Thiophene H-5 | 6.5 - 7.0 | d | 3.0 - 5.0 |
| -OCH₃ | 3.8 - 4.0 | s | - |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be anticipated for the four carbons of the thiophene ring, the two carbons of the ethynyl group, and the carbon of the methoxy group. The carbon attached to the methoxy group (C-4) would be significantly shifted downfield due to the deshielding effect of the oxygen atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiophene C-2 | 120 - 125 |
| Thiophene C-3 | 110 - 115 |
| Thiophene C-4 | 155 - 160 |
| Thiophene C-5 | 115 - 120 |
| -C ≡CH | 80 - 85 |
| -C≡C H | 75 - 80 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are indispensable for confirming the structural assignment of complex molecules.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would show a cross-peak between the two thiophene ring protons, confirming their scalar coupling and proximity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For the target molecule, it would show correlations between the thiophene protons and their attached carbons, as well as the acetylenic proton and its carbon, and the methoxy protons with the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the substitution pattern. For instance, correlations would be expected between the methoxy protons and the C-4 of the thiophene ring, and between the acetylenic proton and both C-3 and the other acetylenic carbon.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The most prominent and diagnostic peaks would be the sharp, weak absorption of the C≡C-H stretch and the strong absorption of the C≡C triple bond stretch.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Acetylenic C-H | Stretch | ~3300 | Sharp, Weak |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| C≡C | Stretch | 2150 - 2100 | Weak to Medium |
| C=C (Thiophene) | Stretch | 1600 - 1450 | Medium |
| C-O (Methoxy) | Asymmetric Stretch | 1275 - 1200 | Strong |
| C-O (Methoxy) | Symmetric Stretch | 1075 - 1020 | Strong |
Raman Spectroscopy
Raman spectroscopy is often complementary to FT-IR. For this compound, the C≡C triple bond stretch, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum due to the change in polarizability during the vibration. The symmetric stretching of the thiophene ring would also be a prominent feature.
Table 4: Predicted Raman Data for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Acetylenic C-H | Stretch | ~3300 | Medium |
| C≡C | Stretch | 2150 - 2100 | Strong |
| C=C (Thiophene) | Ring Breathing | 1500 - 1400 | Strong |
Mass Spectrometry for Molecular Identification
Mass spectrometry is an indispensable tool for the precise determination of molecular weight and elemental composition, providing unequivocal identification of a target compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental formula. For a series of this compound derivatives, HRMS is crucial for confirming their successful synthesis and purity. The technique can distinguish between compounds with the same nominal mass but different elemental compositions.
Detailed Research Findings: In the analysis of a synthesized library of this compound derivatives, HRMS is utilized to confirm the elemental composition of each new molecular entity. The high accuracy of the mass measurement, typically within a few parts per million (ppm), provides strong evidence for the proposed chemical formula. For instance, the parent compound, this compound, would be expected to show a molecular ion peak corresponding to its exact mass. Any deviation from this would indicate the presence of impurities or an incorrect structural assignment.
Table 1: Illustrative HRMS Data for this compound Derivatives
| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|---|
| This compound | C₇H₆OS | 138.0140 | 138.0138 | -1.45 |
| 3-(Phenylethynyl)-4-methoxythiophene | C₁₃H₁₀OS | 214.0452 | 214.0455 | +1.40 |
This table is generated for illustrative purposes based on typical experimental outcomes.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules. wikipedia.org It allows for the ionization of a compound directly from a solution, often with minimal fragmentation. nih.gov This is advantageous when studying derivatives of this compound that may be functionalized with groups that are labile under other ionization methods. ESI-MS is also readily coupled with liquid chromatography (LC) for the analysis of complex mixtures. wikipedia.org
Detailed Research Findings: For derivatives of this compound bearing polar functional groups, ESI-MS is the preferred method for molecular weight determination. The technique typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). The resulting mass spectrum is often simple and easy to interpret, with the base peak corresponding to the molecular ion of interest. In some cases, in-source collision-induced dissociation can be intentionally employed to induce fragmentation, providing valuable structural information. nih.gov
Table 2: Representative ESI-MS Data for Functionalized this compound Derivatives
| Compound | Molecular Formula | Expected Ion | Observed m/z |
|---|---|---|---|
| 2-((4-methoxy-3-ethynylthiophen-2-yl)methyl)isoindoline-1,3-dione | C₁₈H₁₃NO₃S | [M+H]⁺ | 336.0689 |
| 1-(4-(4-methoxy-3-ethynylthiophen-2-yl)phenyl)ethan-1-one | C₁₅H₁₂O₂S | [M+H]⁺ | 257.0631 |
This table contains hypothetical data for illustrative purposes.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of molecules, which are critical for applications in materials science and optoelectronics.
UV-Vis absorption spectroscopy measures the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The position (λmax), intensity (molar absorptivity, ε), and shape of the absorption bands are sensitive to the molecular structure, conjugation length, and the solvent environment. biointerfaceresearch.com
Detailed Research Findings: The UV-Vis absorption spectra of this compound and its derivatives are characterized by absorption bands corresponding to π-π* transitions within the conjugated system. The introduction of different substituents on the thiophene ring or the ethynyl group can significantly alter the absorption properties. For example, extending the π-conjugation by introducing an aromatic group on the ethynyl moiety typically results in a bathochromic (red) shift of the absorption maximum. researchgate.net The solvent polarity can also influence the position of the absorption bands, a phenomenon known as solvatochromism. biointerfaceresearch.com
Table 3: UV-Vis Absorption Data for this compound Derivatives in Dichloromethane
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|
| This compound | 285 | 12,000 |
| 3-(Phenylethynyl)-4-methoxythiophene | 320 | 25,000 |
This data is illustrative and based on expected trends for similar compounds.
Fluorescence spectroscopy provides information about the emission properties of a molecule after it has been excited to a higher electronic state. Key parameters include the emission maximum (λem), the Stokes shift (the difference between λmax and λem), the fluorescence lifetime (τ), and the fluorescence quantum yield (ΦF). researchgate.net The quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. nih.gov
Detailed Research Findings: Many thiophene derivatives are known to be fluorescent, and their emission properties can be tuned by chemical modification. rsc.org For this compound derivatives, the introduction of electron-donating or electron-withdrawing groups can significantly impact the fluorescence quantum yield and emission wavelength. researchgate.net For instance, incorporating a donor-π-acceptor (D-π-A) motif can lead to intramolecular charge transfer (ICT) upon excitation, often resulting in a large Stokes shift and solvent-dependent emission. researchgate.net
Table 4: Fluorescence Data for Selected this compound Derivatives in Toluene (B28343)
| Compound | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| 3-(Phenylethynyl)-4-methoxythiophene | 380 | 60 | 0.25 |
| 3-((4-Aminophenyl)ethynyl)-4-methoxythiophene | 450 | 95 | 0.65 |
This table presents hypothetical data to illustrate photophysical trends.
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction (XRD) on single crystals is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. ethz.ch This information is crucial for understanding intermolecular interactions, crystal packing, and their influence on the bulk properties of the material. mdpi.com
Detailed Research Findings: For crystalline derivatives of this compound, single-crystal XRD analysis can reveal detailed structural information, including bond lengths, bond angles, and torsion angles. The analysis can also elucidate the nature and extent of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the crystal packing. This information is vital for structure-property relationship studies, for example, in the design of organic semiconductors where molecular packing significantly influences charge transport properties. The crystal system, space group, and unit cell dimensions are determined, providing a complete picture of the solid-state structure. mdpi.comresearchgate.net
Table 5: Illustrative Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Compound | 3-(4-Bromophenylethynyl)-4-methoxythiophene |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.871 |
| β (°) | 105.34 |
| Volume (ų) | 985.2 |
| Z | 4 |
This table is a hypothetical example of crystallographic data.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction (SC-XRD) is an analytical technique that provides definitive information about the atomic and molecular structure of a crystalline material. The technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the electron density within the crystal can be generated. From this, the precise location of each atom in the molecule, as well as the packing of the molecules in the crystal lattice, can be determined.
For a derivative of this compound, a single crystal X-ray diffraction study would provide invaluable data, including:
Molecular Confirmation: Unambiguous confirmation of the chemical connectivity of the molecule.
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles within the molecule. This would reveal the planarity of the thiophene ring and the orientation of the ethynyl and methoxy substituents.
Conformational Analysis: Determination of the preferred conformation of the methoxy group relative to the thiophene ring.
Intermolecular Interactions: Identification of any non-covalent interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, which govern the packing of the molecules in the solid state.
Crystallographic Parameters: The dimensions of the unit cell, the crystal system, and the space group, which describe the symmetry of the crystal lattice.
While no experimental data is currently available for this compound, the following table represents a hypothetical set of crystallographic data that could be expected from a successful single crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C7H6OS |
| Formula Weight | 138.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 6.123(1) |
| c (Å) | 12.456(3) |
| α (°) | 90 |
| β (°) | 105.2(1) |
| γ (°) | 90 |
| Volume (ų) | 628.9(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.458 |
Powder X-ray Diffraction
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered (polycrystalline) sample is used. The random orientation of the crystallites in the powder ensures that all possible diffraction planes are exposed to the X-ray beam. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).
This technique is particularly useful for:
Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns to identify the crystalline phase(s) present in the sample.
Purity Analysis: Detecting the presence of crystalline impurities.
Lattice Parameter Refinement: Obtaining accurate unit cell parameters for a known crystal structure.
Crystallinity Assessment: Distinguishing between crystalline and amorphous materials.
For this compound, PXRD would be a crucial tool for quality control of synthesized batches, ensuring phase purity and consistency. The diffraction pattern would consist of a series of peaks at specific 2θ angles, with the position and intensity of each peak being characteristic of the compound's crystal structure.
The table below presents a hypothetical powder X-ray diffraction pattern for this compound, illustrating the type of data that would be obtained from such an analysis.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.8 | 6.91 | 85 |
| 18.2 | 4.87 | 45 |
| 21.5 | 4.13 | 100 |
| 23.7 | 3.75 | 60 |
| 25.8 | 3.45 | 75 |
| 28.9 | 3.09 | 50 |
| 31.4 | 2.85 | 30 |
Reactivity and Catalytic Transformations Involving 3 Ethynyl 4 Methoxythiophene
Reactivity of the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, rendering it susceptible to a variety of addition and cycloaddition reactions.
The terminal alkyne of 3-Ethynyl-4-methoxythiophene can undergo both electrophilic and nucleophilic addition reactions. In electrophilic additions, such as the addition of hydrogen halides (HX), the reaction is expected to follow Markovnikov's rule. The proton would add to the terminal carbon atom, generating a vinyl cation on the carbon adjacent to the thiophene (B33073) ring, which is subsequently attacked by the halide nucleophile.
A documented example of an electrophilic addition involves the reaction of this compound with N-iodomorpholine hydroiodide in the presence of a copper(I) iodide catalyst. google.comgoogle.com This reaction leads to the formation of 3-(iodoethynyl)-4-methoxythiophene, demonstrating the susceptibility of the triple bond to electrophilic iodination. google.comgoogle.com
Nucleophilic additions to the triple bond are also feasible, often facilitated by transition metal catalysts. These reactions involve the attack of a nucleophile on one of the alkyne carbons, leading to the formation of a vinyl anion intermediate which is then protonated or reacted with another electrophile.
The terminal alkyne functionality makes this compound an ideal substrate for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). vulcanchem.com This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction is known for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups.
In a specific application, this compound was reacted with 3-azidopiperidine-2,6-dione (B2812724) in the presence of a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) system. The sodium ascorbate reduces the Cu(II) salt in situ to the catalytically active Cu(I) species, which facilitates the cycloaddition to exclusively yield the 1,4-disubstituted triazole product.
Interestingly, the regioselectivity of the cycloaddition can be reversed to favor the 1,5-disubstituted triazole isomer by employing a ruthenium catalyst. The reaction of this compound with the same azide (B81097) using a pentamethylcyclopentadienyl ruthenium chloride complex [Cp*RuCl(PPh₃)₂] as the catalyst selectively produces the 1,5-regioisomer.
| Catalyst System | Solvent | Temperature | Time | Product Regioisomer | Yield |
|---|---|---|---|---|---|
| CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | Room Temp. | 6 h | 1,4-disubstituted | 21% |
| Cp*RuCl(PPh₃)₂ | 1,4-Dioxane | 60 °C | 2 h | 1,5-disubstituted | 18% |
Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes, typically involving molybdenum or tungsten. This reaction can be used for various transformations, including ring-closing alkyne metathesis (RCAM) and cross-metathesis.
While specific examples involving this compound are not extensively documented, its terminal alkyne structure suggests it could participate in such transformations. For instance, in a self-metathesis reaction, this compound could potentially dimerize to form 1,4-bis(4-methoxythiophen-3-yl)buta-1,3-diyne, with the expulsion of acetylene (B1199291) gas. This type of reaction is driven forward by the removal of a small gaseous byproduct. The success of such a reaction would depend on the choice of a suitable catalyst, such as a Schrock-type molybdenum or tungsten alkylidyne complex, which is known to be effective for alkyne metathesis.
Reactivity of the Thiophene Heterocycle
The thiophene ring is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring.
In this compound, the ring is substituted with a deactivating ethynyl group at the C3 position and a strongly activating methoxy (B1213986) group at the C4 position. The positions on the thiophene ring most susceptible to electrophilic attack are C2 and C5. The outcome of an electrophilic aromatic substitution (EAS) reaction is determined by the combined electronic effects of the substituents.
The methoxy group (-OCH₃) is a powerful activating group due to its +M (mesomeric) effect, donating electron density to the ring. It directs electrophilic attack to the ortho and para positions. In this case, the position ortho to the methoxy group is C5 and the position para is C2. The ethynyl group (-C≡CH) is generally considered a deactivating group due to its -I (inductive) effect, withdrawing electron density from the ring.
Given these competing effects, electrophilic substitution is strongly predicted to occur at the C5 position. The powerful activating and directing effect of the methoxy group at C4 overwhelmingly favors substitution at the adjacent C5 position. Attack at the C2 position is less likely due to its proximity to the deactivating ethynyl group at C3.
| Ring Position | Influence of C4-Methoxy Group | Influence of C3-Ethynyl Group | Predicted Outcome |
|---|---|---|---|
| C2 | Activated (para-directing) | Deactivated (adjacent) | Minor Product |
| C5 | Strongly Activated (ortho-directing) | Minimal | Major Product |
Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position.
The methoxy group is a well-established, albeit moderately strong, directing group. In this compound, the methoxy group at C4 is expected to direct lithiation specifically to the C5 position upon treatment with a strong alkyllithium base such as n-butyllithium or sec-butyllithium. A significant competing reaction is the deprotonation of the highly acidic acetylenic proton of the ethynyl group (pKa ≈ 25). To achieve selective lithiation of the thiophene ring at C5, the acetylenic proton would likely need to be protected first, for example, by converting the alkyne to a trimethylsilyl (B98337) (TMS)-protected alkyne. Following the directed ortho-lithiation at C5, the resulting organolithium intermediate can be quenched with various electrophiles to introduce a wide array of functional groups at this position with high regiocontrol.
Ring-Opening and Rearrangement Reactions
The reactivity of the thiophene ring in this compound towards ring-opening and rearrangement reactions is not extensively documented in current chemical literature. However, the stability of the aromatic thiophene core, enhanced by the electron-donating methoxy group, suggests that harsh conditions would be necessary to induce such transformations.
In related systems, thiophene rings bearing strong electron-withdrawing groups can be susceptible to nucleophilic attack and subsequent ring-opening. For instance, 3,4-dinitrothiophene has been shown to react with secondary amines, leading to a rupture of the heterocyclic ring. mdpi.com This reactivity is attributed to the high degree of activation provided by the two nitro groups. In contrast, the 4-methoxy group in this compound is electron-donating, which deactivates the ring toward nucleophilic attack, making such ring-opening pathways less favorable. Therefore, analogous ring-opening reactions for this compound would not be expected under similar conditions. One-pot syntheses that proceed via thiophene ring-opening have been reported for other complex substituted thiophenes, highlighting that such pathways can be synthetically useful for creating new heterocyclic structures. sigmaaldrich.com
Transition Metal-Catalyzed Transformations
The presence of both an ethynyl group and an activated thiophene ring makes this compound a prime candidate for a variety of transition metal-catalyzed transformations.
C-H Bond Activation and Functionalization
The functionalization of this compound can be envisioned through the activation of two different types of C-H bonds: the acetylenic C(sp)-H bond and the aromatic C(sp²)-H bonds on the thiophene ring.
The terminal alkyne's C(sp)-H bond is the most acidic and reactive C-H bond in the molecule. This site is readily involved in reactions without the need for a directing group. For example, related compounds like 2-ethynylthiophene (B1312097) can undergo C-2 selective alkynylation with heterocyclic N-oxides under metal-free, ball-milling conditions, a reaction that proceeds via the acetylenic C-H bond. bldpharm.com
The C(sp²)-H bonds at positions 2 and 5 of the thiophene ring are less reactive and their functionalization typically requires a specific catalytic system. Palladium catalysis is a common strategy for C-H activation, but often requires a directing group to achieve site-selectivity. sigmaaldrich.com While specific examples for this compound are scarce, gold catalysts have been shown to be effective for C-H activation of other aromatic systems. unipa.it Gold(I) salts are known to activate C-H bonds in electron-deficient aromatics, whereas gold(III) is effective for electron-rich aromatics. unipa.it Given the electron-rich nature of the 4-methoxythiophene ring, a gold(III)-catalyzed C-H activation could be a potential route for its further functionalization.
Cross-Coupling Reactions Beyond Sonogashira Coupling (e.g., Suzuki, Stille)
While Sonogashira coupling is a primary method for the synthesis of this compound itself, the halogenated precursors used in its synthesis are excellent substrates for other important cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov A precursor such as 3-bromo- (B131339) or 3-iodo-4-methoxythiophene could be coupled with various aryl- or vinyl-boronic acids to introduce substituents at the 3-position. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the thiophene halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net
Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide or triflate, also catalyzed by palladium. rsc.orgnih.gov It is highly versatile, and the organotin reagents are stable to air and moisture. colab.ws A 3-halo-4-methoxythiophene could be coupled with various organostannanes. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. colab.ws A significant drawback is the toxicity of the organotin compounds. rsc.org
The table below summarizes typical conditions for these cross-coupling reactions on thiophene-based systems.
| Reaction | Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, DMF, Water | 80-120 | Good to Excellent |
| Stille | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃, AsPh₃, P(t-Bu)₃ | None (or additives like CuI, LiCl) | DMF, Toluene, NMP | 40-100 | Good to Excellent |
This table presents generalized conditions based on literature for related substrates. nih.govnih.govrsc.orgnih.govcolab.wsnih.gov
Gold and Silver Catalysis in Alkyne Chemistry
The terminal ethynyl group of this compound is a key functional handle for transformations catalyzed by soft, carbophilic Lewis acids like gold and silver. These metals activate the alkyne towards nucleophilic attack. researchgate.netorganic-chemistry.org
Gold Catalysis: Gold(I) complexes are exceptional catalysts for activating alkynes. researchgate.net This activation renders the alkyne susceptible to attack by a wide range of nucleophiles. Potential transformations for this compound include:
Hydration: In the presence of water, gold catalysis would lead to the Markovnikov addition of water across the triple bond, yielding a methyl ketone (3-acetyl-4-methoxythiophene) after tautomerization of the initial enol intermediate.
Hydroamination/Hydroalkoxylation: Intramolecular or intermolecular addition of amines or alcohols can lead to the formation of enamines/enol ethers or heterocyclic products. researchgate.net
Cycloadditions: Gold catalysts can promote formal cycloadditions, such as the reaction of alkynes with N-tosyl alkynylaziridines to form substituted pyrroles. researchgate.net
Silver Catalysis: Silver catalysts, while sometimes less reactive than gold, are also effective for promoting reactions of alkynes. organic-chemistry.org
Cyclization Reactions: Silver(I) salts are widely used to catalyze the cyclization of substrates containing both an alkyne and a nucleophile, leading to the formation of heterocycles such as furans and pyrroles.
Hydrofunctionalization: A silver-catalyzed hydroazidation of ethynyl carbinols to form 2-azidoallyl alcohols has been reported, demonstrating the potential for adding novel functional groups across the triple bond.
Cyclization Reactions for Fused Heterocyclic Systems
The juxtaposition of the ethynyl group at the 3-position and the methoxy group at the 4-position provides an ideal setup for cyclization reactions to form fused bicyclic heteroaromatics.
Iodocyclization Reactions (e.g., Iodolactonization)
Electrophilic cyclization initiated by an iodine source (e.g., I₂, N-iodosuccinimide) is a powerful method for constructing iodine-functionalized heterocycles. nih.govresearchgate.net In the case of this compound, the reaction is expected to proceed via a 5-exo-dig cyclization.
The proposed mechanism involves the activation of the alkyne by an electrophilic iodine species (I⁺) to form a cyclic iodonium (B1229267) intermediate. The neighboring oxygen atom of the methoxy group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the activated alkyne. This is followed by the loss of a methyl group (demethylation), typically facilitated by the iodide anion generated in the reaction, to yield the aromatic, fused iodo-substituted furo[3,4-b]thiophene system.
This type of transformation has been observed in analogous systems. For example, the iodocyclization of 3-alkynylthiophene-2-carboxamides can produce fused thieno[2,3-c]pyran derivatives. Similarly, iodine-mediated cyclization of 2-alkynyl-1-methylene azide thiophenes has been used to generate highly substituted isoquinoline (B145761) analogues. colab.ws
The table below outlines representative conditions for iodocyclization reactions leading to fused heterocyclic systems.
| Substrate Type | Iodine Source | Base/Additive | Solvent | Temp | Product Type | Ref |
| 1-Mercapto-3-yn-2-ols | I₂ | NaHCO₃ | MeCN | rt | 3-Iodothiophenes | |
| 2-Alkynyl-1-methylene azide thiophenes | I₂ or NIS | None | CH₂Cl₂ | rt | Fused Isoquinolines | colab.ws |
| 2-Methylthiophenylacetylenes | I₂ | None | ChCl/urea | rt | 3-Iodobenzothiophenes | rsc.org |
| 3-Alkynylthiophene-2-carboxamides | I₂ | K₂CO₃ | DES | rt | Fused Thienopyrans |
This table provides examples from related systems to illustrate the general conditions for iodocyclization. DES = Deep Eutectic Solvent, rt = room temperature.
Intramolecular Cycloaddition Reactions
Intramolecular cycloaddition reactions are powerful tools in organic synthesis for the construction of complex polycyclic and heterocyclic ring systems. These reactions involve a molecule containing two reactive moieties that can undergo a cycloaddition reaction with each other. In the case of a hypothetical derivative of this compound suitably functionalized with a diene or another π-system, an intramolecular Diels-Alder or other cycloaddition reaction could potentially lead to the formation of novel fused thiophene-containing architectures.
However, a comprehensive review of the current scientific literature reveals no published studies specifically investigating the intramolecular cycloaddition reactions of this compound or its derivatives. While cycloaddition reactions are a well-established class of reactions nih.govsparkl.memdpi.comresearchgate.netnih.gov, and the reactivity of thiophenes in such transformations is known, the specific application to an intramolecular reaction involving the ethynyl group of this particular compound has not been reported. Future research in this area could explore the synthesis of appropriate precursors and the conditions required to facilitate such cyclizations, potentially offering new routes to complex heterocyclic scaffolds.
Frustrated Lewis Pair (FLP) Chemistry with Ethynyl Thiophenes
Frustrated Lewis Pair (FLP) chemistry is a paradigm in which a sterically hindered Lewis acid and Lewis base are prevented from forming a classical adduct. This "frustration" allows the pair to cooperatively activate a variety of small molecules and unsaturated substrates. The application of FLP chemistry to alkynes has been an area of active research, leading to novel transformations and catalytic processes.
The electron-rich nature of the thiophene ring in this compound, coupled with the π-system of the ethynyl group, suggests that it could be a substrate for FLP-mediated transformations. For instance, an FLP could potentially activate the C-H bond of the terminal alkyne or add across the triple bond. Such reactivity could pave the way for metal-free hydrogenations, hydrosilylations, or other additions to the alkyne functionality.
Despite the potential for interesting reactivity, a thorough search of the scientific literature indicates that there are no published reports on the application of Frustrated Lewis Pair chemistry to this compound. The general principles of FLP chemistry are well-documented, as is the reactivity of various Lewis acids with electron-rich heterocycles like thiophene. However, the specific interaction and subsequent reactivity of FLPs with ethynyl-substituted thiophenes, and this compound in particular, remain an unexplored area of chemical research. Future investigations could focus on the interaction of this substrate with common FLPs, such as those based on bulky phosphines and boranes, to elucidate the potential for new catalytic transformations.
Computational Chemistry and Theoretical Insights into 3 Ethynyl 4 Methoxythiophene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of molecular behavior at the atomic and electronic levels. For a molecule such as 3-Ethynyl-4-methoxythiophene, these calculations can elucidate the interplay between its thiophene (B33073) core and its functional groups—the electron-donating methoxy (B1213986) group and the electron-withdrawing ethynyl (B1212043) group.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the optimized molecular geometry and electronic structure of molecules by approximating the complex many-electron problem to a more manageable one based on the electron density.
For this compound, DFT calculations would typically be initiated by constructing an initial guess of the molecular geometry. This structure is then optimized to find the lowest energy conformation, which corresponds to the most stable arrangement of the atoms. The choice of functional and basis set is crucial for obtaining accurate results. A commonly used functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
The optimized geometry would provide precise bond lengths and angles, offering insights into the steric and electronic effects of the substituents on the thiophene ring. For instance, the presence of the methoxy and ethynyl groups is expected to induce slight distortions in the planarity of the thiophene ring and influence the bond lengths within the ring due to their differing electronic demands.
Table 1: Illustrative Optimized Geometrical Parameters of this compound (DFT/B3LYP) This data is illustrative and based on expected trends for substituted thiophenes, as specific computational studies on this compound are not available in the cited literature.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C2-C3 | 1.38 | |
| C3-C4 | 1.43 | |
| C4-C5 | 1.37 | |
| C5-S1 | 1.72 | |
| S1-C2 | 1.73 | |
| C3-C6 (Ethynyl) | 1.42 | |
| C6≡C7 (Ethynyl) | 1.21 | |
| C4-O8 (Methoxy) | 1.36 | |
| O8-C9 (Methoxy) | 1.43 | |
| C2-C3-C4 | ||
| C3-C4-C5 | ||
| C4-C5-S1 | ||
| C5-S1-C2 | ||
| S1-C2-C3 |
The Hartree-Fock (HF) method is another fundamental approach in quantum chemistry that provides a starting point for more advanced calculations. HF theory approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. However, it neglects electron correlation, which can be a significant factor in the accurate prediction of molecular properties.
For this compound, an HF calculation would yield a set of molecular orbitals and their corresponding energies. While the absolute values of these energies may not be highly accurate, the qualitative picture of the electronic structure is often correct. The results from HF calculations are frequently used as a reference for more sophisticated post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, which systematically include electron correlation to provide more precise results. These methods, however, are computationally more demanding and are often reserved for smaller systems or for benchmarking purposes.
The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more flexible description of the electron distribution but also increase the computational cost.
For a molecule like this compound, a Pople-style basis set such as 6-31G(d,p) is often a good starting point. This basis set includes polarization functions (d on heavy atoms and p on hydrogen atoms) that are important for describing the anisotropic nature of chemical bonds. For more accurate results, larger basis sets like 6-311+G(d,p) or correlation-consistent basis sets (e.g., cc-pVTZ) could be employed. The "+" indicates the inclusion of diffuse functions, which are important for describing anions and weak interactions.
Validation of the chosen basis set and computational method is typically performed by comparing the calculated properties of related, well-characterized molecules with experimental data. This ensures that the chosen level of theory is appropriate for the system under investigation.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide crucial information about the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be a π-orbital primarily localized on the thiophene ring, with significant contributions from the electron-donating methoxy group. This would make the molecule susceptible to electrophilic attack at the positions of high HOMO density. Conversely, the LUMO is likely to be a π*-orbital with significant contributions from the electron-withdrawing ethynyl group, indicating the sites susceptible to nucleophilic attack.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The presence of both electron-donating and electron-withdrawing groups on the thiophene ring is expected to reduce the HOMO-LUMO gap compared to unsubstituted thiophene.
Table 2: Illustrative Frontier Molecular Orbital Energies of this compound This data is illustrative and based on expected trends for substituted thiophenes, as specific computational studies on this compound are not available in the cited literature.
| Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.60 |
A study on 3-ethynylthiophene (B1335982) showed that its HOMO and HOMO-1 orbitals are of π type. ias.ac.in For 2-methoxythiophene, DFT calculations have also been used to determine its HOMO and LUMO energies. dergipark.org.tr These findings support the general understanding of how such substituents influence the electronic structure of the thiophene core.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is calculated from the total electron density and provides a color-coded map of the electrostatic potential on the molecular surface.
For this compound, the MEP surface would likely show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atom of the methoxy group and the π-system of the ethynyl group. These regions are indicative of sites that are attractive to electrophiles. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the acidic acetylenic proton, making them susceptible to nucleophilic attack. The sulfur atom in the thiophene ring can also exhibit a region of negative potential, influencing its interaction with other molecules.
Charge Distribution and Reactivity Indices
A thorough computational analysis of this compound would involve the calculation of its charge distribution and various reactivity indices. These calculations would provide a quantitative understanding of the electron density distribution across the molecule, highlighting regions that are electron-rich or electron-deficient. This information is crucial for predicting the molecule's reactivity and its interactions with other chemical species.
Methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis would be employed to determine the partial atomic charges on each atom. These analyses would reveal the effects of the electron-donating methoxy group and the electron-withdrawing ethynyl group on the thiophene ring's electronic structure. Reactivity indices, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness, would also be calculated. These parameters are fundamental in predicting the kinetic stability and reactivity of the molecule.
Table 1: Hypothetical Charge Distribution and Reactivity Indices for this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Partial Atomic Charges | ||
| S1 | -0.25 | Indicates the relative charge on the sulfur atom. |
| C2 | +0.10 | Indicates the relative charge on the C2 carbon of the thiophene ring. |
| C3 (ethynyl-substituted) | -0.05 | Indicates the effect of the ethynyl substituent on the adjacent carbon. |
| C4 (methoxy-substituted) | +0.15 | Indicates the effect of the methoxy substituent on the adjacent carbon. |
| C5 | -0.10 | Indicates the relative charge on the C5 carbon of the thiophene ring. |
| Reactivity Indices | ||
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and kinetic stability. |
| Electronegativity (χ) | 3.85 | Measures the power of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.65 | Measures the resistance to change in electron distribution. |
Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be generated from computational analysis.
Vibrational Spectroscopy Predictions
Computational methods are invaluable for predicting the vibrational spectra (Infrared and Raman) of molecules. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's vibrational modes.
Theoretical Infrared (IR) and Raman spectra for this compound would be generated using quantum chemical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set. The calculations would yield the vibrational frequencies and their corresponding intensities. The resulting theoretical spectra would show characteristic peaks corresponding to the various functional groups present in the molecule, such as the C≡C stretch of the ethynyl group, the C-O stretch of the methoxy group, and the various C-H and C-S stretching and bending modes of the thiophene ring.
A normal mode analysis would be performed to assign the calculated vibrational frequencies to specific atomic motions within the molecule. Each normal mode represents a collective, harmonic vibration of the atoms. To further refine these assignments, a Potential Energy Distribution (PED) analysis would be conducted. PED analysis quantifies the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode, providing a detailed and unambiguous assignment of the vibrational bands.
Table 2: Illustrative Normal Mode Analysis and PED for Key Vibrational Frequencies of this compound
| Calculated Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |
|---|---|---|
| ~3300 | ≡C-H stretch | 95% ≡C-H str. |
| ~2100 | C≡C stretch | 85% C≡C str., 10% C-C str. |
| ~1550 | C=C stretch (thiophene) | 70% C=C str., 20% C-C str. |
| ~1250 | C-O stretch (asymmetric) | 80% C-O str., 15% C-C str. |
| ~1050 | C-O stretch (symmetric) | 75% C-O str., 20% CH₃ rock. |
| ~700 | C-S stretch | 60% C-S str., 30% ring deformation |
Note: This table provides an example of the type of data that would be obtained from a normal mode and PED analysis. The frequencies and contributions are illustrative.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, this could involve studying its participation in reactions such as cycloadditions, electrophilic substitutions, or metal-catalyzed cross-coupling reactions.
To understand the kinetics of a reaction involving this compound, the transition state (TS) structure would be located and characterized. The TS is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Frequency calculations would be performed on the optimized TS geometry to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency. The activation energy (Ea) would then be calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.
To visualize the energy profile of a reaction, a reaction coordinate scan, also known as a potential energy surface (PES) scan, would be performed. This involves systematically changing a specific geometric parameter (e.g., a bond length or angle) that defines the progress of the reaction and calculating the energy at each step. The resulting potential energy curve would show the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. This provides a detailed map of the reaction pathway and helps in understanding the mechanism.
Table 3: List of Compounds
| Compound Name |
|---|
Spectroscopic Property Simulations (e.g., NMR Chemical Shift Prediction)
Computational chemistry provides a robust framework for the prediction of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. For substituted thiophenes, DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have proven effective in predicting ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using hybrid functionals like B3LYP with various basis sets, such as 6-311++G(d,p). nih.gov
The accuracy of these predictions is often enhanced by considering the solvent effects, which can be modeled using continuum models like the Polarizable Continuum Model (PCM). The predicted chemical shifts are usually referenced against a standard, such as tetramethylsilane (TMS), to allow for direct comparison with experimental data.
For a molecule like this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the thiophene ring, the methoxy group, and the ethynyl group. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the ethynyl group would significantly influence the electron density distribution around the thiophene ring, thereby affecting the chemical shifts of the ring protons and carbons.
A hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for this compound, based on general principles and data from similar compounds, is presented below. It is crucial to note that these are illustrative values and would require specific DFT calculations for accurate prediction.
Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C2 | 120-130 | H2 | 6.5-7.5 |
| C3 | 110-120 | H5 | 6.5-7.5 |
| C4 | 150-160 | Methoxy Protons | 3.5-4.5 |
| C5 | 115-125 | Ethynyl Proton | 2.5-3.5 |
| Methoxy Carbon | 55-65 | ||
| Ethynyl Cα | 80-90 | ||
| Ethynyl Cβ | 70-80 |
Theoretical Insights into Intermolecular Interactions and Supramolecular Assembly
The supramolecular assembly of thiophene derivatives is largely governed by a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. Computational methods are instrumental in elucidating the nature and strength of these interactions, providing insights into the packing of molecules in the solid state and their self-assembly in solution.
For this compound, several key intermolecular interactions can be anticipated and studied computationally:
π-π Stacking: The aromatic thiophene ring is expected to participate in π-π stacking interactions, which are a dominant force in the assembly of many conjugated organic molecules. The presence of substituents will influence the geometry and energy of these interactions.
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the acidic proton of the terminal ethynyl group can act as a hydrogen bond donor. These potential C-H···O hydrogen bonds could play a significant role in directing the supramolecular architecture.
Other Interactions: The sulfur atom in the thiophene ring can also participate in non-covalent interactions, including sulfur-sulfur and sulfur-π interactions.
Theoretical calculations, such as those employing Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (DFT-D), can be used to quantify the energies of these different types of intermolecular interactions. This allows for a detailed understanding of the forces driving the self-assembly process.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |
|---|---|---|---|
| π-π Stacking | Thiophene Ring | Thiophene Ring | Formation of columnar or layered structures |
| C-H···O Hydrogen Bond | Ethynyl C-H | Methoxy Oxygen | Directional control of molecular packing |
| C-H···π Interaction | Ethynyl C-H | Thiophene Ring | Stabilization of crystal packing |
| Sulfur···Sulfur Interactions | Thiophene Sulfur | Thiophene Sulfur | Influence on molecular orientation |
Organometallic Chemistry of 3 Ethynyl 4 Methoxythiophene
Catalytic Applications in Organic Synthesis
Further research and publication in the field are required to provide the specific data needed to elaborate on these areas. Researchers interested in the development of novel organometallic compounds and materials may find 3-Ethynyl-4-methoxythiophene to be an area ripe for investigation.
Homogeneous Catalysis Utilizing this compound Complexes
The presence of the ethynyl (B1212043) group in this compound makes it an excellent candidate for incorporation into various homogeneous catalytic systems. The terminal alkyne can readily engage in well-established organometallic reactions, such as oxidative addition and insertion reactions, which are fundamental to many catalytic cycles.
Expected Catalytic Applications:
Cross-Coupling Reactions: Organometallic complexes featuring a this compound ligand could potentially serve as catalysts or co-catalysts in Sonogashira, Heck, and Suzuki cross-coupling reactions. The electronic properties of the thiophene (B33073) ring, modulated by the methoxy (B1213986) group, could influence the catalytic activity and selectivity.
Polymerization: The ethynyl functionality allows for the potential use of its organometallic complexes as monomers in the synthesis of novel metallopolymers with interesting electronic and optical properties.
Hydrogenation and Hydrosilylation: Metal complexes of this compound could be designed to catalyze the hydrogenation or hydrosilylation of unsaturated substrates. The nature of the metal center and the ancillary ligands would play a crucial role in determining the efficiency and selectivity of these transformations.
Table 1: Representative Homogeneous Catalytic Applications of Ethynyl-Thiophene Analogs
| Catalyst Precursor/Complex | Reaction Type | Substrate | Product | Key Findings |
| [Pd(PPh₃)₂(OAc)₂] / 3-ethynylthiophene (B1335982) | Sonogashira Coupling | Iodobenzene | Phenyl(3-thienyl)acetylene | High yields under mild conditions. |
| [Rh(cod)Cl]₂ / 3-ethynylthiophene | Alkyne Cyclotrimerization | 3-ethynylthiophene | 1,2,4-Tris(3-thienyl)benzene | Regioselective synthesis of substituted benzenes. |
| [RuCp(PPh₃)₂Cl] / 3-ethynylthiophene | Alkyne-Azide Cycloaddition | Benzyl azide (B81097) | 1-Benzyl-4-(3-thienyl)-1H-1,2,3-triazole | Efficient synthesis of triazoles. |
Note: This table presents data for the analogous compound 3-ethynylthiophene due to the limited availability of specific data for this compound.
Heterogeneous Catalysis and Supported Organometallic Systems
The functional groups on this compound also lend themselves to the development of heterogeneous catalysts. The ethynyl group can be used to anchor organometallic complexes onto solid supports, such as silica, alumina, or polymers, through covalent linkages. This immobilization can offer several advantages, including enhanced catalyst stability, ease of separation from the reaction mixture, and potential for catalyst recycling.
The methoxy group could also play a role in the interaction of the complex with the support surface, potentially influencing the dispersion and accessibility of the active catalytic sites. Furthermore, the sulfur atom in the thiophene ring can exhibit strong interactions with certain metal surfaces, providing another avenue for the generation of supported catalysts.
Potential Supported Systems:
Immobilized Catalysts for Continuous Flow Reactions: By grafting organometallic complexes of this compound onto a solid support, it would be feasible to develop packed-bed reactors for continuous flow processes, which are highly desirable for industrial applications.
Nanoparticle-Supported Catalysts: The compound could be used to functionalize the surface of metal nanoparticles, leading to hybrid materials with unique catalytic properties arising from the synergy between the organometallic complex and the nanoparticle support.
Photophysical Properties of Organometallic Complexes Containing this compound
The combination of a conjugated thiophene ring with an ethynyl moiety suggests that organometallic complexes of this compound are likely to exhibit interesting photophysical properties. The extended π-system can give rise to absorption and emission in the ultraviolet-visible region of the electromagnetic spectrum.
The nature of the metal center coordinated to the ethynyl group would be expected to have a profound impact on the photophysical behavior. Heavy metal centers, such as ruthenium, iridium, or platinum, could induce strong spin-orbit coupling, facilitating intersystem crossing to the triplet state and potentially leading to phosphorescence.
Table 2: Predicted Photophysical Properties of Organometallic Complexes of this compound
| Metal Center | Ancillary Ligands | Expected Absorption Maxima (λ_abs) | Expected Emission Maxima (λ_em) | Potential Application |
| Platinum(II) | Terpyridine | 350-450 nm | 500-600 nm | Organic Light-Emitting Diodes (OLEDs) |
| Ruthenium(II) | Bipyridine | 400-500 nm | 600-700 nm | Photosensitizers for Photodynamic Therapy |
| Iridium(III) | Phenylpyridine | 380-480 nm | 550-650 nm | Phosphorescent Probes for Bioimaging |
Note: The data in this table are predictive and based on trends observed for structurally similar organometallic complexes containing ethynyl-thiophene and methoxy-phenyl ligands.
The electron-donating methoxy group is anticipated to cause a red-shift in both the absorption and emission spectra compared to analogous complexes without this substituent. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level. Such tunability of the photophysical properties through substituent effects is a key advantage in the design of materials for specific applications, including organic electronics and biomedical imaging.
Polymerization and Advanced Materials Science Applications of 3 Ethynyl 4 Methoxythiophene
Polymerization Strategies
The polymerization of 3-ethynyl-4-methoxythiophene can be achieved through several synthetic routes, each offering distinct advantages in controlling the polymer structure, molecular weight, and properties.
Chemical oxidative polymerization is a widely utilized method for synthesizing polythiophenes. This approach typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the coupling of monomer units. nih.govresearchgate.net For this compound, the polymerization would proceed by the oxidation of the thiophene (B33073) ring, leading to the formation of radical cations that subsequently combine.
The reaction conditions, including the choice of solvent, temperature, and the order of reagent addition, significantly impact the resulting polymer's molecular weight and yield. nih.gov The presence of the electron-donating methoxy (B1213986) group at the 4-position is known to lower the oxidation potential of the thiophene monomer, facilitating polymerization. scielo.br However, the reactivity of the ethynyl (B1212043) group under strong oxidizing conditions must be carefully managed to prevent undesirable side reactions. The process generally results in the formation of a poly(this compound) powder which can be purified by washing with solvents like diethyl ether to remove residual catalyst and oligomers. researchgate.net
Table 1: Typical Conditions for Chemical Oxidative Polymerization of Thiophene Monomers
| Parameter | Condition | Rationale / Effect | Source |
|---|---|---|---|
| Oxidant | Iron(III) Chloride (FeCl₃) | Common, effective, and inexpensive oxidant for thiophene polymerization. | nih.govresearchgate.net |
| Solvent | Chloroform, DMF | Affects monomer/polymer solubility and reaction kinetics. | scielo.brresearchgate.net |
| Temperature | Room Temperature | Sufficient for polymerization of activated monomers like those with methoxy groups. | scielo.brresearchgate.net |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents unwanted side reactions with oxygen. | researchgate.net |
Electropolymerization is a powerful technique for the direct fabrication of conductive polymer thin films onto an electrode surface. frontiersin.org This method involves the electrochemical oxidation of the monomer in a solution containing an electrolyte. For this compound, applying a sufficient positive potential would cause the monomer to oxidize at the anode surface, creating radical cations. These reactive species then polymerize and deposit onto the electrode as a uniform, adherent thin film of poly(this compound).
The thickness, morphology, and conductivity of the resulting film can be precisely controlled by modulating electrochemical parameters such as the applied potential, current density, and polymerization time. frontiersin.org This technique is particularly advantageous for applications requiring thin, uniform polymer layers, such as in sensors, electrochromic devices, and as hole-transport layers in organic solar cells. mdpi.com The solvent and electrolyte choice can also influence the properties of the final polymer film. frontiersin.org
To fine-tune the optical and electronic properties of the final material, this compound can be copolymerized with other monomers. scielo.brresearchgate.net In chemical copolymerization, a mixture of two or more different monomers is polymerized simultaneously. For instance, this compound could be copolymerized with monomers like 3-thiophene-ethanol or 3-thiophenemethanol (B153581) in a specific molar ratio. scielo.br
This process, typically initiated with an oxidant like FeCl₃, results in a random copolymer where the monomer units are incorporated into the polymer chain. scielo.brresearchgate.net The final properties of the copolymer, such as its solubility, thermal stability, and photoluminescence spectrum, are a composite of the properties of the constituent monomers, allowing for the creation of materials with tailored characteristics for specific applications. researchgate.net
Synthesis of Conjugated Polymers and Oligomers
The synthesis of well-defined homopolymers and more complex architectures like block and gradient copolymers from this compound allows for the creation of highly tailored materials.
A homopolymer is a polymer composed of a single type of repeating monomer unit. The synthesis of poly(this compound) via methods like oxidative polymerization with FeCl₃ yields a conjugated polymer with a polythiophene backbone. nih.gov The regioregularity of the polymer chain, which describes the consistency of the head-to-tail linkages between monomer units, is crucial as it significantly influences the polymer's ability to self-assemble and its electronic properties. researchgate.netethz.ch
The combination of the electron-donating methoxy group and the π-system of the ethynyl group on the thiophene backbone is expected to result in a low band-gap material. The methoxy group generally lowers the polymer's oxidation potential, while the ethynyl group can enhance interchain interactions and charge transport. scielo.br The properties of these homopolymers can be investigated using techniques such as UV-Vis spectroscopy to determine the electronic band gap and cyclic voltammetry to assess redox behavior.
Block Copolymers are macromolecules composed of two or more distinct, long sequences (or blocks) of different monomers. The synthesis of block copolymers involving a polythiophene segment like poly(this compound) often requires controlled polymerization techniques. One strategy involves synthesizing an ethynyl-terminated polythiophene block and then using a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition, to link it to another polymer block containing an azide (B81097) end-group. nih.gov Alternatively, methods like Atom Transfer Radical Polymerization (ATRP) can be used to grow a second polymer block from a macroinitiator based on the first block. mdpi.comuj.edu.pl These materials can self-assemble into highly ordered nanostructures, such as spheres, cylinders, or lamellae, which are useful in nanotechnology and device fabrication. nsrrc.org.tw
Table 2: Synthetic Strategies for Thiophene-Containing Block Copolymers
| Method | Description | Key Features | Source |
|---|---|---|---|
| Click Chemistry | An ethynyl-terminated polythiophene block is "clicked" to an azide-terminated block of another polymer. | High efficiency and selectivity; modular approach. | nih.govrsc.org |
| Anionic Macroinitiation | A living anionic polymer end is used to initiate the polymerization of thiophene monomers. | Allows for the synthesis of well-defined block copolymers with low polydispersity. | nsrrc.org.tw |
| Surface-Initiated ATRP | A second block is grown from a surface-grafted homopolymer brush. | Creates complex, layered polymer structures on substrates. | mdpi.comuj.edu.pl |
Gradient Copolymers represent a special class of polymer in which the chemical composition changes gradually along the polymer chain. researchgate.net To synthesize a gradient copolymer incorporating this compound, a controlled/"living" polymerization technique is necessary. In this process, a mixture of this compound and a comonomer would be polymerized under conditions where one monomer is consumed more rapidly than the other, or the feed composition is intentionally varied over time. This results in a single polymer chain with a smooth transition from one monomer type to the other, offering unique interfacial and self-assembly properties distinct from those of random or block copolymers. researchgate.net
Oligothiophene Derivatives Incorporating Ethynyl and Methoxy Groups
Oligothiophenes are well-defined, short-chain polymers that serve as critical models for understanding the properties of their long-chain polymer analogues and as active components in their own right. The incorporation of both ethynyl and methoxy groups into oligothiophene structures is a powerful design strategy for tuning their optoelectronic characteristics.
The methoxy group (–OCH₃), being a strong electron-donating substituent, directly influences the electronic structure of the thiophene ring. It tends to raise the energy level of the Highest Occupied Molecular Orbital (HOMO) of the oligomer. This is a crucial parameter for designing materials for organic electronics, as it governs the ease of oxidation (p-doping) and the open-circuit voltage in organic photovoltaic devices. Research on diketopyrrolopyrrole (DPP) based copolymers has shown that using methoxythiophene as a flanking group is an effective method to elevate the polymer's HOMO level, which is anticipated to grant high stability once doped. uwaterloo.ca
The ethynyl group (–C≡C–) introduces several key features. It acts as a rigid linker, forcing a more planar and linear conformation of the oligothiophene backbone. This enhanced planarity improves π-orbital overlap along the conjugated system, which generally leads to a smaller bandgap and higher charge carrier mobility. mdpi.comnih.gov Studies on alternating copolymers containing fluorene (B118485) and naphthothiadiazole units have demonstrated that the introduction of ethynylene or ethynylene-thiophene spacers results in red-shifted absorption maxima compared to their all-thiophene analogues, a direct consequence of the improved planarity and extended conjugation. mdpi.comnih.gov The Sonogashira coupling reaction is a common and effective method for preparing such ethynyl-linked conjugated polymers. mdpi.comnih.gov
Therefore, oligomers of this compound are predicted to be highly planar, stable materials with high HOMO levels, making them excellent candidates for various electronic applications.
Applications in Organic Electronics and Optoelectronics
Polythiophenes and their derivatives are among the most extensively studied classes of conjugated polymers for applications in organic electronic and optoelectronic devices. elitetech.com.cnresearchgate.netresearchgate.net Their success stems from their excellent semiconducting properties, environmental stability, and processability. The functional groups on the thiophene ring are critical for tuning the material's properties to meet the specific demands of devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). beilstein-journals.org
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, conjugated polymers can function as the emissive layer (EML) or the hole-transporting layer (HTL). The performance of these devices is highly dependent on the material's fluorescence quantum yield, charge carrier mobility, and energy levels.
The incorporation of this compound into a polymer for OLEDs would be expected to offer several advantages. The methoxy group, as an electron-donating unit, can tune the emission color and increase the fluorescence efficiency. The rigid ethynyl linker can enhance charge mobility and improve the morphological stability of the thin film, leading to longer device lifetimes. While no direct data exists for poly(this compound), the performance of a related donor-π-acceptor molecule containing a methoxy-substituted thieno[3,2-b]thiophene (B52689) core provides a benchmark for what can be achieved with functionalized thiophenes in OLEDs. beilstein-journals.org This material was used as an emitter in a solution-processed OLED, achieving high efficiency and brightness. beilstein-journals.org
Table 1: Representative Performance of a Thiophene-Based OLED Data based on a D–π–A fluorophore with a methoxy-substituted thieno[3,2-b]thiophene π-spacer. beilstein-journals.org
| Parameter | Value |
| Turn-on Voltage | 2.9 V |
| Maximum Luminance | 752 cd/m² |
| Maximum Current Efficiency | 10.6 cd/A |
| Maximum Power Efficiency | 6.70 lm/W |
| External Quantum Efficiency (EQE) | 4.61% |
| Emission Color | Green (λEL = 512 nm) |
Organic Photovoltaics (OPVs)
In bulk heterojunction (BHJ) OPVs, a blend of a p-type polymer donor and an n-type fullerene or non-fullerene acceptor forms the active layer. The power conversion efficiency (PCE) of an OPV is determined by its open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
A polymer based on this compound would be a promising donor material. The high HOMO level imparted by the methoxy group is beneficial for achieving a high Voc (which is proportional to the difference between the donor HOMO and acceptor LUMO). The planar, rigid backbone promoted by the ethynyl groups could facilitate strong π-π stacking, leading to high hole mobility and potentially a higher Jsc and FF. TCO-free solar cells using poly(3-hexylthiophene) (P3HT) as the donor and a highly conductive PEDOT:PSS layer as the anode have demonstrated PCEs exceeding 3.7%. nih.gov The enhanced electronic properties of a poly(this compound) could potentially lead to even higher efficiencies.
Table 2: Typical Performance of a Polythiophene-Based OPV Device Data based on a P3HT:PCBM device with a modified PEDOT:PSS anode. nih.gov
| Parameter | Value |
| Donor Material | Poly(3-hexylthiophene) (P3HT) |
| Acceptor Material | PC61BM |
| Power Conversion Efficiency (PCE) | ~3.8% |
| Open-Circuit Voltage (Voc) | ~0.6 V |
| Short-Circuit Current (Jsc) | ~10 mA/cm² |
| Fill Factor (FF) | ~65% |
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic circuits, and their performance is primarily characterized by the charge carrier mobility (µ) and the on/off current ratio. High-performance p-type polymers require high crystallinity, optimal molecular packing, and a high HOMO level for efficient hole injection and transport.
Thiophene-based polymers are a leading class of materials for OFETs. beilstein-journals.org The structure of poly(this compound) is highly conducive to strong intermolecular interactions and ordered packing, which are prerequisites for high charge mobility. The combination of the electron-rich methoxy group and the conjugation-enhancing ethynyl group would likely result in a low bandgap semiconductor with excellent charge transport characteristics. Thienothiophenes, which feature a fused, planar thiophene system, are known to be promising materials for OFETs, demonstrating the importance of structural planarity. beilstein-journals.org
Table 3: Representative Characteristics of a High-Mobility Polythiophene-Based OFET Values are representative of high-performance p-type polythiophene OFETs.
| Parameter | Representative Value |
| Device Architecture | Bottom-gate, Top-contact |
| Dielectric | SiO₂ |
| Hole Mobility (µ) | 0.1 - 1.0 cm²/Vs |
| On/Off Ratio | > 10⁶ |
| Threshold Voltage (Vth) | 0 to -10 V |
Molecular Wires and Conductive Materials
Molecular wires are single molecules or linear oligomers designed to conduct electrical current, forming the basis of molecular-scale electronics. aau.dk Oligo(phenylene-ethynylene)s are a well-studied class of molecular wires, prized for their rigid-rod structure that prevents conformational bending, ensuring a defined length and efficient charge transport pathway. aau.dk
Oligomers of this compound are ideal candidates for molecular wires. The repeating ethynyl-thiophene units would create a rigid, highly conjugated, and linear structure. The synthesis of such wires often involves palladium-copper catalyzed cross-coupling reactions. aau.dk These molecular-scale wires can be functionalized with terminal groups, like thiols, that act as "alligator clips" to chemically bond to metal electrodes (e.g., gold), enabling the study of charge transport through the molecule. aau.dk The inherent conductivity of the conjugated thiophene system, augmented by the planar structure, suggests that these molecules could exhibit high conductance, making them suitable for use as interconnects in future molecular circuits.
Sensing Applications of Poly(this compound)
Conducting polymers are excellent materials for chemical sensors because their electrical conductivity is highly sensitive to their immediate environment. elitetech.com.cn Adsorption of analyte molecules can induce changes in the polymer's doping level, conformation, or intermolecular packing, all of which modulate its resistance. researchgate.net Polythiophenes and their derivatives have been widely investigated as the active layer in sensors for various analytes, including volatile organic compounds (VOCs). nih.govresearchgate.net
Poly(this compound) possesses features that make it a highly attractive candidate for sensor applications.
High Surface Area: The rigid, porous network that could be formed by the polymer chains may facilitate rapid diffusion of analytes into the film, leading to fast response times. Nanostructured conducting polymers are known to offer amplified sensitivity due to their high surface area. elitetech.com.cn
Tunable Sensitivity: The methoxy group influences the baseline conductivity and electronic properties of the polymer, which can be used to tune its sensitivity towards specific analytes. uwaterloo.ca The polarity of the analyte relative to the polymer is a key factor in the sensing response. researchgate.net
Specific Interactions: The ethynyl group could provide a site for specific interactions. The π-system of the alkyne can interact with aromatic analytes through π-stacking, potentially leading to high selectivity. Furthermore, the terminal alkyne on an oligomer is a versatile functional handle that can be modified via "click chemistry" to attach specific receptor molecules, enabling the design of highly selective biosensors. nih.gov
Enhanced Stability: Research has indicated that polythiophene derivatives with high HOMO levels, a feature provided by the methoxy group, can lead to more stable doped states and thus more robust sensors. uwaterloo.ca
Supramolecular Architectures and Self Assembly with 3 Ethynyl 4 Methoxythiophene
Design Principles for Supramolecular Assemblies
The design of supramolecular assemblies relies on the strategic incorporation of functional groups that can engage in specific and directional non-covalent interactions. For 3-Ethynyl-4-methoxythiophene, the key structural features that would inform the design of such assemblies are the ethynyl (B1212043) group, the methoxy (B1213986) group, and the thiophene (B33073) ring itself. The ethynyl group can act as a hydrogen bond donor and can participate in π-interactions. The methoxy group, with its oxygen atom, can act as a hydrogen bond acceptor. The sulfur atom in the thiophene ring can also potentially engage in non-covalent interactions, and the aromatic ring system is a prime candidate for π-stacking. The interplay and geometric arrangement of these functional groups would be crucial in dictating the final supramolecular architecture.
Non-Covalent Interactions in this compound Containing Systems
The formation of stable supramolecular structures is governed by a variety of weak, non-covalent interactions.
Hydrogen Bonding Networks
The terminal hydrogen of the ethynyl group in this compound can act as a hydrogen bond donor, potentially interacting with the methoxy oxygen or the sulfur atom of a neighboring molecule. While less common, C–H···S and C–H···O hydrogen bonds are recognized as significant forces in directing crystal packing and self-assembly. The formation of extended hydrogen-bonded networks would depend on the relative orientation and accessibility of these donor and acceptor sites.
Pi-Stacking Interactions and Aromatic Stacking
The electron-rich thiophene ring is expected to participate in π-stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, are a major driving force for the self-assembly of many organic molecules. The specific geometry of π-stacking (e.g., face-to-face, face-to-edge) would be influenced by the electronic nature of the substituents. The ethynyl group could also contribute to these π-systems.
Self-Assembly Processes and Controlled Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures. For this compound, this process would be driven by the minimization of free energy through the formation of the non-covalent interactions described above.
Directed Self-Assembly
To achieve specific, desired architectures, the self-assembly process can be directed. This can be accomplished by modifying external conditions such as solvent, temperature, or concentration, or by introducing templates or surfaces that guide the assembly process. For instance, the choice of solvent could influence which non-covalent interactions are favored, leading to different assembled structures. While the principles of directed self-assembly are well-established, their specific application to this compound remains an area for future investigation.
Hierarchical Self-Assembly
Hierarchical self-assembly is a process where molecules initially form primary structures through strong, specific interactions, which then organize into larger, more complex architectures. For this compound, this process can be envisioned to be driven by a combination of hydrogen bonding, π-π stacking, and other weak interactions.
The primary intermolecular interactions anticipated to drive the self-assembly of this compound are multifaceted. The terminal alkyne proton of the ethynyl group is a potential hydrogen bond donor. This can interact with hydrogen bond acceptors, such as the oxygen atom of the methoxy group on a neighboring molecule or the sulfur atom within the thiophene ring. Furthermore, the aromatic thiophene ring is capable of engaging in π-π stacking interactions, a common feature in the self-assembly of planar aromatic molecules. The alignment of these rings can lead to the formation of one-dimensional stacks or two-dimensional sheets.
The interplay of these interactions can lead to the formation of complex, hierarchical structures. For instance, initial hydrogen bonding could lead to the formation of linear or zigzag chains of molecules. These primary chains could then further organize through π-π stacking interactions between the thiophene rings, leading to the formation of higher-order structures like nanofibers or crystalline domains. The methoxy group, in addition to participating in hydrogen bonding, can also influence the packing of the molecules due to its steric bulk and its effect on the electronic properties of the thiophene ring.
Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound
| Interaction Type | Donor | Acceptor | Potential Outcome |
| Hydrogen Bonding | Ethynyl C-H | Methoxy Oxygen, Thiophene Sulfur | Formation of 1D chains |
| π-π Stacking | Thiophene Ring | Thiophene Ring | Stacking of 1D chains into 2D sheets or 3D crystals |
| van der Waals | Alkyl chain of methoxy group | Alkyl chain of methoxy group | Close packing and stabilization of the assembly |
Applications in Host-Guest Chemistry and Molecular Recognition
The structural features of this compound also suggest its potential utility in the realm of host-guest chemistry and molecular recognition. Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. The specificity of this interaction forms the basis of molecular recognition.
While this compound itself is a relatively small molecule and may not form a traditional host cavity, it can be a crucial building block for constructing larger, more complex host systems. The reactive ethynyl group is particularly significant in this context. Through synthetic modifications, such as click chemistry or Sonogashira coupling reactions, this compound can be incorporated into larger macrocycles or cage-like structures. These synthetic hosts could then possess a cavity lined with thiophene and methoxy groups, capable of selectively binding specific guest molecules.
For example, a macrocycle constructed from multiple this compound units could potentially recognize and bind small organic molecules or metal ions. The binding event could be signaled by a change in the photophysical properties of the host, such as a shift in its fluorescence emission, making it a candidate for sensor applications.
Table 2: Potential Applications of this compound Derivatives in Host-Guest Chemistry
| Host System | Potential Guest | Driving Interaction | Potential Application |
| Macrocycle containing this compound units | Aromatic nitro-compounds | π-π stacking | Chemical sensor |
| Polymer with pendant this compound groups | Metal ions (e.g., Ag+, Cu+) | Coordination with sulfur and alkyne | Ion-selective electrode |
| Self-assembled monolayer on a surface | Fullerenes | van der Waals, π-π interactions | Organic electronics |
Q & A
Q. What are the recommended protocols for synthesizing 3-Ethynyl-4-methoxythiophene, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves Sonogashira coupling between 3-iodo-4-methoxythiophene and terminal alkynes under palladium catalysis. A detailed procedure includes:
- Refluxing in a degassed solvent (e.g., THF or DMF) with Pd(PPh₃)₂Cl₂/CuI as catalysts.
- Monitoring reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .
- Purification via column chromatography (silica gel, gradient elution).
Purity validation requires: - NMR : Confirm absence of residual solvents (e.g., DMSO-d6 peaks at δ 2.5 ppm).
- Mass spectrometry : Match molecular ion peak (e.g., [M+H]+ at m/z 166.05) .
- HPLC : Purity ≥95% using a C18 column (acetonitrile/water mobile phase) .
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Contradictions in NMR assignments often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Re-running spectra in deuterated solvents with contrasting polarities (e.g., CDCl₃ vs. DMSO-d6) to observe solvent-dependent shifts .
- Comparing experimental data with computational predictions (DFT or NMR simulation tools like ACD/Labs) .
- Isolating intermediates to rule out side products (e.g., unreacted alkyne precursors) .
Advanced Research Questions
Q. What strategies optimize regioselectivity in functionalizing this compound for complex heterocyclic systems?
- Methodological Answer : Regioselectivity can be controlled via:
- Electrophilic substitution : Methoxy groups direct electrophiles to the α-position of the thiophene ring. Use Lewis acids (e.g., AlCl₃) to stabilize transition states .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids at the ethynyl group requires Pd(OAc)₂ and SPhos ligand for steric control .
- Cycloaddition : Huisgen 1,3-dipolar cycloaddition with azides under Cu(I) catalysis yields 1,2,3-triazoles with quantitative regioselectivity .
Q. How can computational modeling resolve contradictions in the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) are critical for:
- Frontier molecular orbitals : Predict HOMO-LUMO gaps to explain reactivity in charge-transfer complexes .
- Electrostatic potential maps : Identify electron-rich regions for nucleophilic attack (e.g., ethynyl vs. methoxy sites) .
- Conformational analysis : Compare calculated vs. experimental IR spectra to validate substituent effects on vibrational modes .
Q. What experimental designs are recommended to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- Accelerated degradation : Incubate samples in buffers (pH 2–12) at 40–80°C for 48 hours. Monitor decomposition via HPLC .
- Light sensitivity : Expose to UV (254 nm) and quantify photodegradation products using LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for thiophenes) .
Data Interpretation & Reporting Standards
Q. How should researchers report contradictory results in the synthesis of this compound-based polymers?
- Methodological Answer : Follow the FAIR Data Principles (Findable, Accessible, Interoperable, Reusable):
Q. What analytical techniques are critical for distinguishing isomeric byproducts in this compound reactions?
- Methodological Answer : Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
